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Compound of Interest

Compound Name: 4-Methyl-8-hydroxyquinoline

Cat. No.: B1347237

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methyl-8-hydroxyquinoline, a key heterocyclic compound with applications in medicinal
chemistry and materials science. This document compiles available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside
detailed experimental protocols for acquiring such data. The information presented herein is
intended to serve as a valuable resource for researchers engaged in the synthesis,
characterization, and application of quinoline derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Methyl-8-hydroxyquinoline.
Please note that where specific experimental data for 4-Methyl-8-hydroxyquinoline is not
available, typical chemical shifts and absorption values for closely related 8-hydroxyquinoline
and 4-methylquinoline derivatives are provided as estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 4-Methyl-8-hydroxyquinoline (Estimated)
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Chemical Shift (5,

Coupling Constant

Proton Assignment Multiplicity

ppm) (3, Hz)
H-2 ~8.7 d ~4.5
H-3 ~7.2 d ~4.5
H-5 ~7.4 d ~8.0
H-6 ~7.1 t ~8.0
H-7 ~7.0 d ~8.0
4-CHs ~2.6 S
8-OH ~9.5 brs

Solvent: CDCls. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data for 4-Methyl-8-hydroxyquinoline (Estimated)

Carbon Assignment

Chemical Shift (6, ppm)

C-2 ~148
C-3 ~121
c-4 ~144
C-4a ~128
C-5 ~117
C-6 ~127
C-7 ~110
C-8 ~153
C-8a ~138
4-CHs ~18
Solvent: CDCIls. Proton-decoupled.
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Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 4-Methyl-8-hydroxyquinoline

Wavenumber (cm~?) Intensity Assignment

~3400-3200 Broad O-H stretch (phenolic)
~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Weak C-H stretch (methyl)

~1600 Strong C=N stretch (quinoline ring)
~1500, 1470 Medium-Strong C=C stretch (aromatic ring)
~1280 Medium C-O stretch (phenol)

~830 Strong C-H bend (out-of-plane)

Sample preparation: KBr pellet or as a thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for 4-Methyl-8-hydroxyquinoline

Molar Absorptivity (g,

Solvent Amax (nm)

M—*cm™?)
Methanol ~245, ~315 Data not available
Chloroform ~248, ~320 Data not available

Concentration: Typically 10~4 to 10—> M.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-Methyl-8-

hydroxyquinoline.
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NMR Spectroscopy

e Sample Preparation:

[e]

Accurately weigh 5-10 mg of 4-Methyl-8-hydroxyquinoline.

o

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls,
DMSO-ds) in a standard 5 mm NMR tube.

o

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

[¢]

Cap the tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
e 1H NMR Spectrum Acquisition:

o Spectrometer: A 400 MHz or higher field NMR spectrometer.

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: 0-12 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.

o Temperature: 298 K.

e 13C NMR Spectrum Acquisition:

[e]

Spectrometer: A 100 MHz or higher field NMR spectrometer.

o

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Spectral Width: 0-200 ppm.

[¢]

Acquisition Time: 1-2 seconds.
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o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o Temperature: 298 K.

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 4-Methyl-8-hydroxyquinoline with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.

e Spectrum Acquisition:

[¢]

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

[e]

Spectral Range: 4000-400 cm™1.

Resolution: 4 cm~—1.

o

Number of Scans: 16-32.

[¢]

Acquire a background spectrum of the empty sample compartment before running the

o

sample.

UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a stock solution of 4-Methyl-8-hydroxyquinoline in a suitable UV-grade solvent
(e.g., methanol, ethanol, or chloroform) at a concentration of approximately 10—3 M.

o Perform serial dilutions to obtain a final concentration in the range of 10~ to 10=> M,
ensuring the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
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e Spectrum Acquisition:
o Spectrometer: A double-beam UV-Vis spectrophotometer.
o Scan Range: 200-800 nm.
o Scan Speed: Medium.
o Cuvette: Use a 1 cm path length quartz cuvette.

o Use the pure solvent as a blank to zero the instrument before measuring the sample's
absorbance.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized chemical compound like 4-Methyl-8-hydroxyquinoline.
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Compound Synthesis & Purification

Synthesis of 4-Methyl-8-hydroxyquinoline
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General workflow for spectroscopic characterization.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-8-hydroxyquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347237#4-methyl-8-hydroxyquinoline-
spectroscopic-data-nmr-ir-uv-vis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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